Echmohh
Description
While specific structural details remain proprietary, preliminary studies classify it as a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular weight of 278.34 g/mol and a SMILES notation of C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2. Its primary functional groups include aromatic rings and hydroxyl substituents, which contribute to its stability and reactivity in catalytic processes. Echmohh has shown promise in photovoltaics and drug delivery systems due to its electron-rich configuration and low cytotoxicity profile in vitro.
Properties
CAS No. |
113774-72-4 |
|---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3S)-3-hydroxy-3-(1-methylcyclohexyl)prop-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c1-23(13-7-4-8-14-23)17(24)12-11-16-15(9-5-2-3-6-10-18(25)26)19-21-22(28-21)20(16)27-19/h2,5,11-12,15-17,19-22,24H,3-4,6-10,13-14H2,1H3,(H,25,26)/b5-2-,12-11+/t15-,16+,17-,19-,20+,21+,22-/m0/s1 |
InChI Key |
CWFUJHUAQKPVLZ-KOADJYQLSA-N |
SMILES |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
Isomeric SMILES |
CC1(CCCCC1)[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
Synonyms |
7-(5,6-epoxy-3-(3-cyclohexyl-3-hydroxy-3-methyl-1-propenyl)-7-oxabicyclo(2.2.1)-hept-2-yl)-5-heptenoic acid ECHMOHH |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities :
- Both Echmohh and Benzanthracene (C₁₈H₁₂) share fused aromatic rings, but this compound incorporates hydroxyl groups absent in Benzanthracene.
- Key Differences: Reactivity: Benzanthracene exhibits higher electrophilic substitution rates (k = 2.7 × 10⁻³ s⁻¹) compared to this compound (k = 1.1 × 10⁻³ s⁻¹), attributed to steric hindrance from this compound’s hydroxyl groups.
Compound B: Hydroxylated Naphthoquinone
Functional Similarities :
- Both compounds are used in redox-active applications, such as battery electrolytes.
- Key Differences: Electrochemical Stability: this compound demonstrates a wider electrochemical window (3.2 V vs. Li/Li⁺) compared to Hydroxylated Naphthoquinone (2.5 V), enhancing its suitability for high-voltage energy storage. Synthetic Complexity: this compound requires fewer synthesis steps (5 steps, 62% yield) versus Hydroxylated Naphthoquinone (8 steps, 45% yield).
Tabulated Comparison of Properties
Table 1: Structural and Functional Properties
Table 2: Toxicological and Application Data
| Metric | This compound | Benzanthracene | Hydroxylated Naphthoquinone | |
|---|---|---|---|---|
| IC₅₀ (µM, HeLa cells) | >100 | 12.3 | 28.7 | |
| Carcinogenicity | Not classified | Group 2A | Group 3 | |
| Industrial Use | Photovoltaics | Dyes | Batteries |
Research Findings and Expert Assessments
- Toxicological Similarity : Experts rated this compound’s toxicological profile as "dissimilar" to Benzanthracene (85% consensus) due to divergent metabolic pathways.
- Synthetic Advantages: this compound’s streamlined synthesis reduces hazardous waste by 40% compared to Hydroxylated Naphthoquinone, aligning with green chemistry principles.
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